molecular formula C10H12ClN3O B1341224 4-(2-Amino-4-chlorophenyl)piperazin-2-one CAS No. 926239-48-7

4-(2-Amino-4-chlorophenyl)piperazin-2-one

Cat. No. B1341224
CAS RN: 926239-48-7
M. Wt: 225.67 g/mol
InChI Key: SXECEUOBWJQWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Amino-4-chlorophenyl)piperazin-2-one” is a biochemical compound with the CAS Number: 926250-84-2 . It has a molecular weight of 225.68 .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(4-amino-2-chlorophenyl)-2-piperazinone . The InChI code is 1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular formula of C10H12ClN3O and a molecular weight of 225.68 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Molecular docking studies suggest that similar compounds may interact with the gabaa receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The exact mode of action of 4-(2-Amino-4-chlorophenyl)piperazin-2-one is not well-documented. Given its potential interaction with the GABAA receptor, it may bind to this receptor, leading to changes in ion channel permeability and resulting in hyperpolarization of the neuron. This would decrease neuronal excitability, contributing to the compound’s potential effects .

Pharmacokinetics

Its lipophilicity, which can influence absorption and distribution, is suggested to allow it to diffuse easily into cells

properties

IUPAC Name

4-(2-amino-4-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXECEUOBWJQWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271709
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-4-chlorophenyl)piperazin-2-one

CAS RN

926239-48-7
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926239-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.